2-(7-(4-Methoxybenzoyl)-2-methyl-1H-indol-3-yl)acetic acid
2-(7-(4-Methoxybenzoyl)-2-methyl-1H-indol-3-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
106287-95-0
VCID:
VC20765851
InChI:
InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22)
SMILES:
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O
Molecular Formula:
C19H17NO4
Molecular Weight:
323.3 g/mol
2-(7-(4-Methoxybenzoyl)-2-methyl-1H-indol-3-yl)acetic acid
CAS No.: 106287-95-0
Cat. No.: VC20765851
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106287-95-0 |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22) |
| Standard InChI Key | OZVQOKMMDTWWGF-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
| Canonical SMILES | CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator